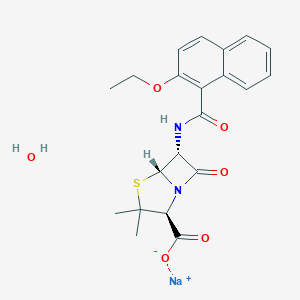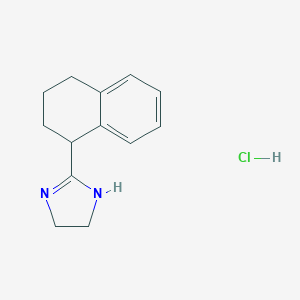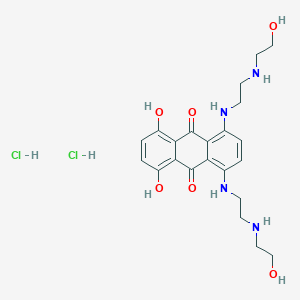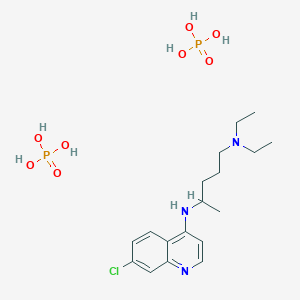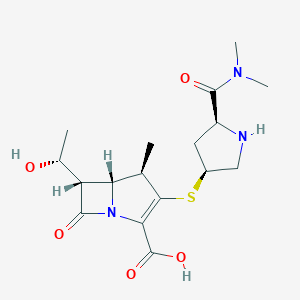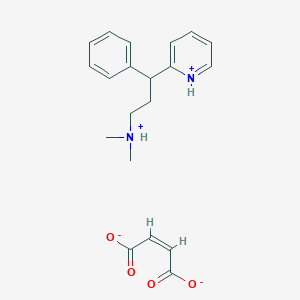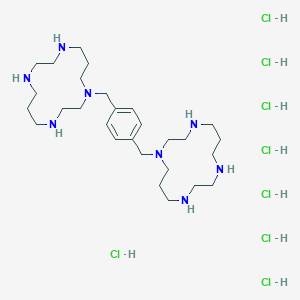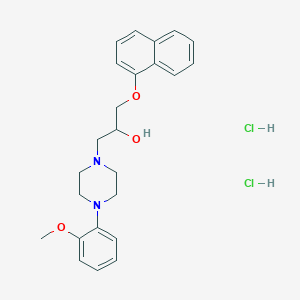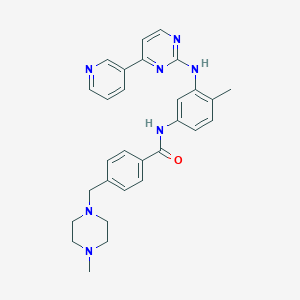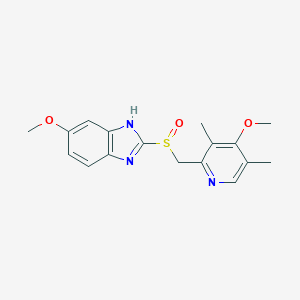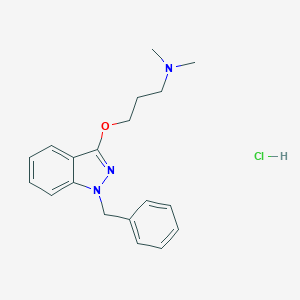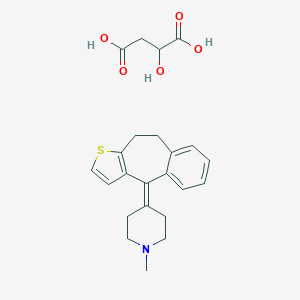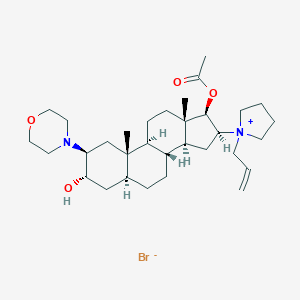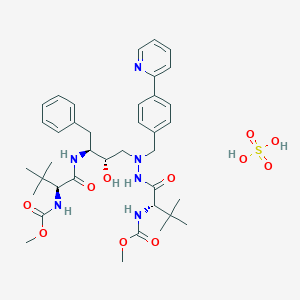
Sulfate d’atazanavir
Vue d'ensemble
Description
Le sulfate d’atazanavir est un médicament antirétroviral principalement utilisé dans le traitement du VIH/SIDA. Le this compound est connu pour sa capacité à être administré une fois par jour et a un impact moindre sur le profil lipidique du patient par rapport aux autres inhibiteurs de protéase .
Applications De Recherche Scientifique
Atazanavir sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying protease inhibition and enzyme kinetics.
Biology: Investigated for its effects on viral replication and protein processing.
Mécanisme D'action
Le sulfate d’atazanavir exerce ses effets en inhibant sélectivement l’enzyme protéase du VIH-1. Cette enzyme est responsable du clivage des polyprotéines virales Gag et Gag-Pol en protéines fonctionnelles nécessaires à la maturation virale. En se liant au site actif de la protéase, le this compound empêche ce clivage, ce qui entraîne la production de particules virales immatures et non infectieuses .
Analyse Biochimique
Biochemical Properties
Atazanavir sulfate interacts with several enzymes and proteins in its role as a protease inhibitor. It has activity against HIV-1 Group M subtype viruses A, B, C, D, AE, AG, F, G, and J isolates in cell culture . Atazanavir sulfate has variable activity against HIV-2 isolates .
Cellular Effects
Atazanavir sulfate has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the HIV protease, which is crucial for the maturation of the virus . This blockage prevents the virus from becoming infectious, thereby reducing the viral load within the body .
Molecular Mechanism
Atazanavir sulfate exerts its effects at the molecular level by binding to the active site of the HIV protease and preventing it from cleaving the pro-form of viral proteins into the working machinery of the virus . If the HIV protease enzyme does not work, the virus is not infectious, and no mature virions are made .
Temporal Effects in Laboratory Settings
The effects of Atazanavir sulfate over time in laboratory settings are significant. It exhibits superior performance in 0.025 N HCl and pH 6.8 over pure drug . Ex vivo permeation and in vivo pharmacokinetic study of Atazanavir sulfate corroborated enhanced permeation and improved drug absorption via lymphatic transport in Wistar rats .
Dosage Effects in Animal Models
In animal models, the effects of Atazanavir sulfate vary with different dosages. For instance, in a study involving rats, it was found that Atazanavir sulfate showed a 4.5 fold higher uptake through formulation than non-peyer’s patch region and high accumulation in spleen and brain .
Metabolic Pathways
Atazanavir sulfate is extensively metabolized in humans. The major biotransformation pathways of Atazanavir sulfate in humans consisted of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir sulfate or its metabolites consisted of glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .
Transport and Distribution
Drug transporters such as P-glycoprotein and organic anion transporting polypeptide (OATP) family regulate intestinal permeability of Atazanavir sulfate and may contribute to its poor oral bioavailability . P-glycoprotein inhibition also resulted in an increase in Atazanavir sulfate absorption in situ .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du sulfate d’atazanavir implique plusieurs étapes, commençant par la préparation de la structure de base suivie de l’ajout de divers groupes fonctionnels. Les étapes clés comprennent :
- Formation du noyau azapeptide.
- Introduction de la fraction hydroxyethylamine.
- Couplage avec les chaînes latérales appropriées pour former le produit final .
Méthodes de production industrielle : Dans les milieux industriels, la production du this compound est optimisée pour la synthèse à grande échelle. Cela implique :
- L’utilisation de réactifs et de solvants de haute pureté.
- La mise en œuvre de conditions de réaction robustes pour assurer un rendement et une pureté élevés.
- L’utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfate d’atazanavir subit diverses réactions chimiques, notamment :
Oxydation : L’exposition à des conditions oxydantes peut conduire à la formation de produits de dégradation.
Réduction : Les réactions de réduction sont moins courantes, mais peuvent se produire dans des conditions spécifiques.
Substitution : Les réactions de substitution nucléophile peuvent modifier les groupes fonctionnels de la molécule.
Réactifs et conditions courants :
Oxydation : Peroxyde d’hydrogène, oxygène et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Substitution : Agents halogénants, nucléophiles.
Principaux produits formés :
- Les produits d’oxydation comprennent divers dérivés oxydés du this compound.
- Les produits de réduction sont généralement moins fréquents et comprennent des formes réduites de la molécule.
- Les réactions de substitution peuvent conduire à la formation de dérivés d’atazanavir modifiés .
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour l’étude de l’inhibition des protéases et de la cinétique enzymatique.
Biologie : Etudié pour ses effets sur la réplication virale et le traitement des protéines.
Comparaison Avec Des Composés Similaires
Le sulfate d’atazanavir est comparé à d’autres inhibiteurs de protéase tels que :
Lopinavir : Fonction similaire, mais nécessite plusieurs doses quotidiennes et a un impact plus important sur les profils lipidiques.
Ritonavir : Souvent utilisé en association avec d’autres inhibiteurs de protéase pour renforcer leur efficacité, mais présente des effets secondaires plus prononcés.
Darunavir : Connu pour sa forte barrière à la résistance, mais nécessite également un renforcement avec le ritonavir
Unicité : Le this compound se distingue par sa posologie une fois par jour et son impact relativement faible sur les profils lipidiques, ce qui en fait un choix préféré pour de nombreux patients .
Liste de composés similaires :
- Lopinavir
- Ritonavir
- Darunavir
- Saquinavir
- Indinavir
Propriétés
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSGVVGOPRWTKI-QVFAWCHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017206 | |
| Record name | Atazanavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
802.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229975-97-7 | |
| Record name | Atazanavir sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229975-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atazanavir sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atazanavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATAZANAVIR SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


